methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate
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Overview
Description
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a glycinate ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate typically involves a multi-step process. One common route includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a solvent like tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) . The resulting intermediate is then reacted with a suitable acylating agent to introduce the 4-oxobutanoyl group, followed by esterification with glycine methyl ester to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 4-oxobutanoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones of the benzothiazole ring.
Reduction: Alcohol derivatives of the 4-oxobutanoyl moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate involves its interaction with specific molecular targets:
Dopamine and Serotonin Receptors: The piperazine moiety is known to interact with these receptors, which may contribute to its antipsychotic effects.
Enzyme Inhibition: The benzothiazole ring can inhibit certain enzymes, leading to its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the 4-oxobutanoyl and glycinate groups.
N-{4-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]butanoyl}glycine: Similar structure but without the methyl ester group.
Uniqueness
Methyl N-{4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl}glycinate is unique due to its combination of a benzothiazole ring, piperazine moiety, and glycinate ester, which together contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N4O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoyl]amino]acetate |
InChI |
InChI=1S/C18H22N4O4S/c1-26-17(25)12-19-15(23)6-7-16(24)21-8-10-22(11-9-21)18-13-4-2-3-5-14(13)27-20-18/h2-5H,6-12H2,1H3,(H,19,23) |
InChI Key |
NGKSEYMXMIWYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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